N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea
CAS No.: 921766-22-5
Cat. No.: VC16931828
Molecular Formula: C17H20N2O5
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea - 921766-22-5](/images/structure/VC16931828.png)
Specification
CAS No. | 921766-22-5 |
---|---|
Molecular Formula | C17H20N2O5 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea |
Standard InChI | InChI=1S/C17H20N2O5/c1-23-15-7-11(3-5-13(15)20)9-18-17(22)19-10-12-4-6-14(21)16(8-12)24-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,22) |
Standard InChI Key | UGGUNVKRCZRTOL-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea consists of a urea core () substituted with two aromatic moieties. Each substituent is a (4-hydroxy-3-methoxyphenyl)methyl group, where a hydroxyphenyl ring is functionalized with methoxy (-OCH) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively . The methoxy group enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and reactivity.
The IUPAC name, 1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea, reflects its bis-arylalkylurea structure. The SMILES notation (COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O
) further clarifies the spatial arrangement of substituents .
Table 1: Key Identifiers and Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 921766-22-5 | |
Molecular Formula | ||
Molecular Weight | 332.4 g/mol | |
IUPAC Name | 1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea | |
InChIKey | UGGUNVKRCZRTOL-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While experimental crystallographic data for this compound is unavailable, analogous urea derivatives, such as N,N'-Bis-(4-methoxyphenyl)urea (CAS 1227-44-7), crystallize in monoclinic systems with defined unit cell parameters . For example, the related compound 1-(4-methoxyphenyl)-2-phenoxyethan-1-one exhibits a monoclinic lattice () with ) . Such data suggest that N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea may adopt similar packing arrangements, though hydrogen bonding from hydroxyl groups could introduce distinct intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of bis-arylalkylureas typically involves the reaction of primary amines with phosgene or its safer equivalents (e.g., triphosgene) to form urea linkages. For N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea, a plausible route involves:
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Protection of phenolic groups: The hydroxyl groups on 4-hydroxy-3-methoxybenzylamine may be protected (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions.
-
Urea formation: Reaction with phosgene or carbonyldiimidazole (CDI) to form the urea bridge.
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Deprotection: Removal of protective groups under mild acidic or basic conditions .
While no explicit synthesis protocols for this compound are documented, methods for analogous structures, such as N,N'-Bis-(4-methoxyphenyl)urea, involve thermal decomposition or solid-phase dissociation . For instance, the latter compound dissociates at 73.3 kJ/mol in the solid phase , suggesting that similar energy inputs may be required for reactions involving N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea.
Analytical Characterization
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 332.4 ([M+H]). Fragmentation patterns would likely include losses of methoxy (-OCH, 31 Da) and hydroxyl (-OH, 17 Da) groups.
NMR Spectroscopy:
-
H NMR: Signals for aromatic protons (~6.5–7.5 ppm), methoxy groups (~3.8 ppm), and urea NH protons (~5.5–6.5 ppm).
-
C NMR: Peaks corresponding to carbonyl carbons (~155 ppm), aromatic carbons (~110–150 ppm), and methoxy carbons (~56 ppm) .
Physicochemical Properties
Computed Properties
PubChem-derived computational data provide preliminary insights into this compound’s behavior:
-
LogP (Partition Coefficient): Estimated at ~1.2–1.5, indicating moderate lipophilicity suitable for membrane permeability .
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Hydrogen Bond Donors/Acceptors: 2 donors (urea NH, phenolic OH) and 5 acceptors (urea carbonyl, methoxy O, phenolic O) .
-
Topological Polar Surface Area (TPSA): ~99 Ų, suggesting moderate solubility in polar solvents .
Table 2: Computed Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP | 1.3 | XLogP3 |
TPSA | 99.1 Ų | Topological Polar Surface Area |
Hydrogen Bond Donors | 2 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
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